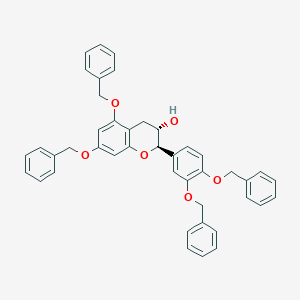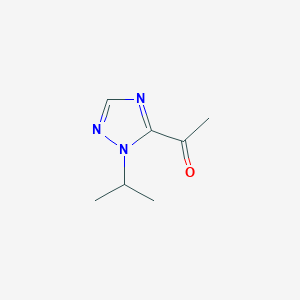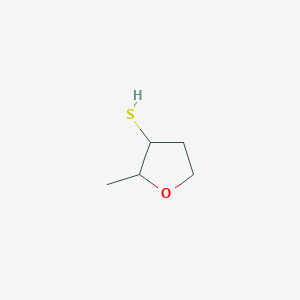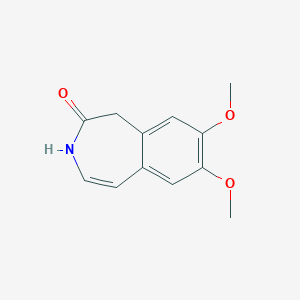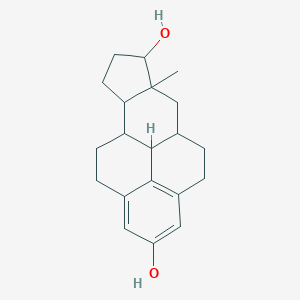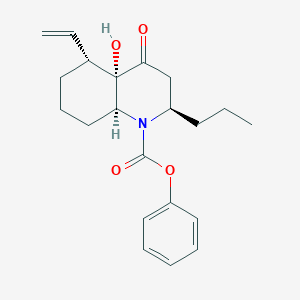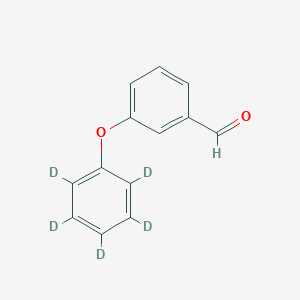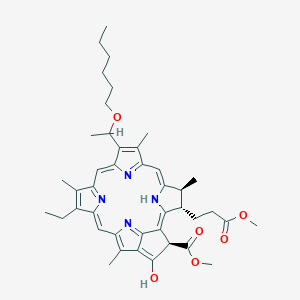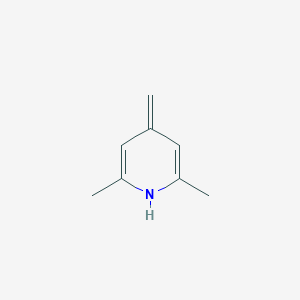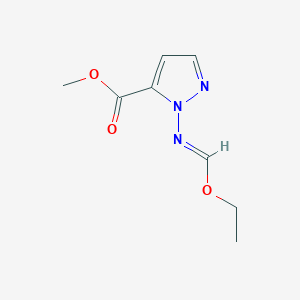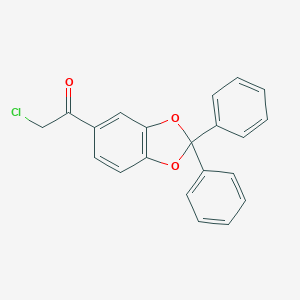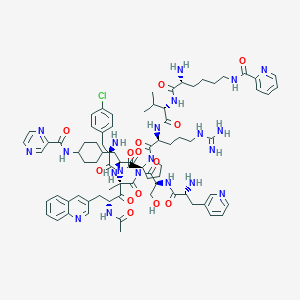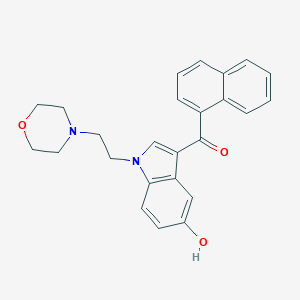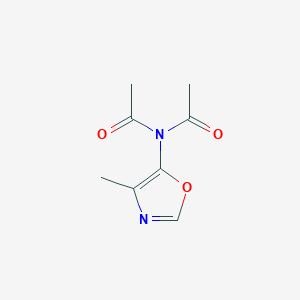
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and contains an oxazole ring, which is responsible for its unique properties.
Mécanisme D'action
The exact mechanism of action of MOAA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
MOAA has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOAA in lab experiments is its low toxicity and high solubility in water and organic solvents, making it easy to handle and manipulate. However, one of the limitations of using MOAA is its high cost and limited availability.
Orientations Futures
There are several future directions for research on MOAA, including:
1. Further studies on its anti-inflammatory, analgesic, and antipyretic properties to develop new drugs with fewer side effects.
2. Studies on its insecticidal properties to develop new, eco-friendly pesticides.
3. Synthesis of new materials using MOAA as a building block to develop materials with unique properties.
4. Studies on the potential use of MOAA in the treatment of cancer and other diseases.
5. Development of new synthesis methods for MOAA to make it more cost-effective and readily available.
In conclusion, MOAA is a promising compound with potential applications in various fields. Its unique properties and low toxicity make it an attractive candidate for further research and development.
Méthodes De Synthèse
MOAA can be synthesized using various methods, including acetylation of 4-methyl-5-aminooxazole and reaction of 4-methyl-5-hydroxyoxazole with acetic anhydride. The most commonly used method involves the reaction of 4-methyl-5-aminooxazole with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
MOAA has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MOAA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. In agriculture, MOAA has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In materials science, MOAA has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
132334-40-8 |
|---|---|
Nom du produit |
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
N-acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-4-9-5)10(6(2)11)7(3)12/h4H,1-3H3 |
Clé InChI |
HEKMRPZJJGILJF-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
SMILES canonique |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
Synonymes |
Acetamide, N-acetyl-N-(4-methyl-5-oxazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



